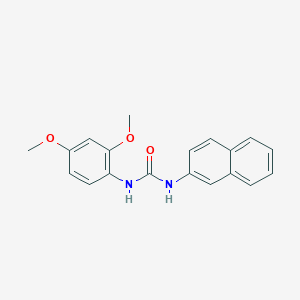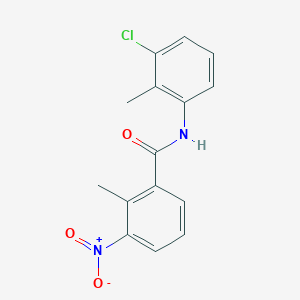![molecular formula C14H10Br2N2O2 B5731327 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5731327.png)
4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide, also known as BBBC, is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the class of carboximidamide derivatives, which are known for their diverse biological activities. BBBC has been synthesized using various methods and has shown potential in various scientific applications.
Mécanisme D'action
The exact mechanism of action of 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide is not fully understood. However, it has been suggested that 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide inhibits the activity of matrix metalloproteinases by binding to the catalytic zinc ion in the active site of the enzyme. 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. This property makes 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide a potential candidate for the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide has several advantages for lab experiments. It is easy to synthesize and has shown potential in various scientific applications. However, there are also some limitations to the use of 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide in lab experiments. 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide is a relatively new compound, and its properties and mechanisms of action are not fully understood. Further research is needed to fully understand the potential of 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide in various scientific applications.
Orientations Futures
There are several future directions for the research on 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide. One of the future directions is to investigate the potential of 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide in the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases. Further research is also needed to fully understand the mechanism of action of 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide and its potential as a therapeutic agent. Another future direction is to investigate the potential of 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide as a diagnostic tool for the detection of various diseases. Overall, the future directions for the research on 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide are vast, and further research is needed to fully understand the potential of this compound in various scientific applications.
Conclusion:
In conclusion, 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide is a chemical compound that has shown potential in various scientific applications. It has been synthesized using different methods and has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. Although there are some limitations to the use of 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide in lab experiments, the future directions for the research on 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide are vast, and further research is needed to fully understand the potential of this compound in various scientific applications.
Méthodes De Synthèse
4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide can be synthesized using different methods. One of the most commonly used methods is the reaction between 4-bromoaniline and 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with cyanamide to form 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide. Other methods include the reaction between 4-bromoaniline and 3-bromobenzoic acid followed by the reaction with cyanamide or the reaction between 4-bromoaniline and 3-bromobenzonitrile followed by the reaction with cyanamide.
Applications De Recherche Scientifique
4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide has been widely used in scientific research for its unique properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. This property makes 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide a potential candidate for the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases.
Propriétés
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 3-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2N2O2/c15-11-6-4-9(5-7-11)13(17)18-20-14(19)10-2-1-3-12(16)8-10/h1-8H,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDUQDGSIXFSEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)ON=C(C2=CC=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)O/N=C(/C2=CC=C(C=C2)Br)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dimethoxyphenyl)-N-({1-[3-(3,4-dimethoxyphenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5731255.png)

![2-chloro-N-cyclohexyl-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5731260.png)

![N-[1,1-dimethyl-2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5731264.png)


![4-{[4-(acetylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5731292.png)
![2-[4-(dimethylamino)phenyl]-4-(2-furyl)-6H-1,3-oxazin-6-one](/img/structure/B5731298.png)


![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5731319.png)
![N-benzyl-3-[(2,5-dichlorophenoxy)methyl]benzamide](/img/structure/B5731329.png)
